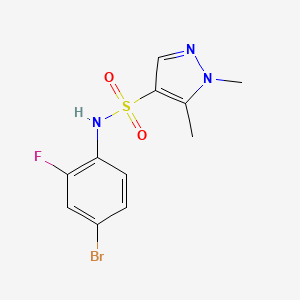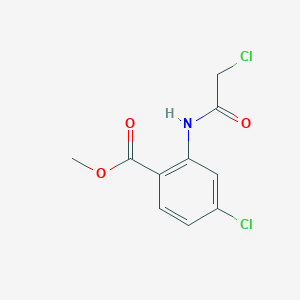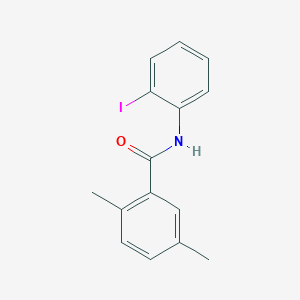![molecular formula C13H23N5O3S B7532403 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532403.png)
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPMP is a urea derivative that has shown promising results in various studies, making it a subject of interest for further research.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, this compound induces DNA damage and cell death in cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces DNA damage and cell death, leading to the inhibition of tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to the prevention of neuronal death. In cardiovascular diseases, this compound has been shown to protect the heart from ischemia-reperfusion injury, leading to the prevention of myocardial damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological effects in various studies. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity are not well-established, making it difficult to determine its safety for use in humans.
Orientations Futures
There are several future directions for research on 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea. One potential direction is to further explore its anticancer properties and develop it as a potential cancer therapy. Another potential direction is to investigate its neuroprotective properties and develop it as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to determine its safety and toxicity for use in humans. Overall, this compound shows great promise as a potential candidate for the development of new therapies in various fields of research.
Méthodes De Synthèse
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea is synthesized through a multistep process involving various chemical reactions. The synthesis method involves the reaction of 1-methylpyrazol-4-ylmethanol with piperidine-3-carboxylic acid, followed by the reaction of the resulting compound with sulfonyl chloride. The final step involves the reaction of the resulting compound with urea to produce this compound.
Applications De Recherche Scientifique
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea has been extensively studied for its potential applications in the field of scientific research. It has shown potential in various fields, including cancer research, neurodegenerative disease research, and cardiovascular disease research. This compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have cardioprotective properties, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
1-methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O3S/c1-16(8-11-7-14-17(2)9-11)13(19)15-12-5-4-6-18(10-12)22(3,20)21/h7,9,12H,4-6,8,10H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOCQZNDYRTBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7532334.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7532338.png)
![1-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-[(1-propylpyrrolidin-3-yl)methyl]urea](/img/structure/B7532340.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)

![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)
![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)


![1-Methyl-1-[(2-methylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532412.png)

